N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-23-6-3-2-5-19(23)17-28-25(32)26(33)29-18-22(24-7-4-16-35-24)31-14-12-30(13-15-31)21-10-8-20(27)9-11-21/h2-11,16,22H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSQWZYPNDKZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors, and equilibrative nucleoside transporters (ENTs). These targets play crucial roles in neurotransmission and nucleoside transport, respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, potentially altering their function. This could lead to changes in neurotransmission or nucleoside transport.
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a fluorophenyl group and two furan rings, contributing to its unique chemical properties. The synthesis typically involves multiple steps:
- Preparation of Piperazine Derivative : The initial step includes synthesizing the piperazine structure.
- Introduction of Fluorophenyl Group : This is achieved through nucleophilic substitution reactions.
- Attachment of Furan Rings : Furan rings are introduced via condensation reactions.
- Formation of the Final Product : The carboxamide group is formed using reagents like carbodiimides or acid chlorides under controlled conditions.
This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, while the piperazine ring facilitates enzyme interactions.
- Enzyme Inhibition : Molecular docking studies indicate that the compound can inhibit specific enzymes by binding to their active sites, thereby modulating key biochemical pathways .
Antimicrobial Activity
Research has demonstrated that derivatives containing furan structures exhibit significant antibacterial properties. For instance:
- Inhibition Studies : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : Some related furan derivatives have recorded MIC values as low as 64 µg/mL against pathogenic bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity:
- Cell Line Studies : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including those resistant to conventional therapies .
- Mechanistic Insights : The interaction with specific proteins involved in cell growth regulation has been hypothesized to underlie its anticancer effects .
Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study evaluated a series of furan derivatives, demonstrating significant antibacterial activity against multiple strains, outperforming traditional antibiotics .
- Anticancer Activity : Research on similar piperazine-furan compounds revealed their ability to induce apoptosis in cancer cells through targeted receptor interactions .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The ethanediamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 80–100°C for 6–8 hours, yielding 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethylamine and 2-methoxyphenylmethylamine as primary products.
Reaction Efficiency : ~75% conversion (isolated via silica gel chromatography). -
Basic Hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 60°C cleaves the amide bond within 4 hours, producing sodium salts of the corresponding carboxylic acids.
| Condition | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic | HCl | 100°C | 8h | 75% |
| Basic | NaOH | 60°C | 4h | 68% |
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
-
N-Alkylation :
Reacts with ethyl bromoacetate in DMF at 60°C in the presence of K₂CO₃, forming a quaternary ammonium derivative.
Product : Quaternary piperazine with improved solubility in polar solvents. -
Acylation :
Acetyl chloride in anhydrous THF at 0°C selectively acetylates the secondary amine of the piperazine ring.
Kinetics : Reaction completes within 2 hours (monitored via TLC).
Furan Ring Electrophilic Substitution
The furan moiety undergoes regioselective electrophilic attacks:
-
Nitration :
HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the furan ring.
Side Reaction : Over-nitration occurs above 10°C, reducing yield to <40%. -
Sulfonation :
Fuming H₂SO₄ at 50°C produces the 5-sulfonic acid derivative, which is water-soluble.
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 62% |
| Sulfonation | H₂SO₄ (fuming) | C5 | 55% |
Methoxyphenyl Demethylation
The 2-methoxyphenyl group undergoes demethylation under strong Lewis acids:
-
BBr₃-Mediated Demethylation :
BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a catechol derivative.
Caution : Excess BBr₃ leads to furan ring decomposition.
Cross-Coupling Reactions
The aryl fluoride in the 4-fluorophenyl group participates in Suzuki-Miyaura couplings:
-
With Phenylboronic Acid :
Pd(PPh₃)₄ catalyst in DME/H₂O at 80°C replaces the fluorine atom with a phenyl group.
Optimized Conditions : 5 mol% catalyst, 12 hours, 82% yield.
Radical Reactions
The ethyl bridge between furan and piperazine is susceptible to radical bromination:
-
NBS (N-Bromosuccinimide) :
In CCl₄ under UV light, bromination occurs at the benzylic position.
Selectivity : 90% mono-brominated product due to steric hindrance.
Oxidation of the Ethyl Linker
The ethyl group undergoes oxidation to a ketone under strong oxidizing agents:
-
KMnO₄ in H₂SO₄ :
Forms a diketone intermediate, which further reacts to carboxylic acids under prolonged conditions.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces furan ring opening:
Key Reaction Insights
-
Steric Effects : The 2-methoxyphenylmethyl group hinders reactions at the proximal amide nitrogen.
-
Electronic Effects : The electron-withdrawing fluorine on the piperazine ring accelerates electrophilic substitution on the furan.
-
Solvent Dependence : DMF enhances piperazine reactivity, while THF favors furan ring stability.
Q & A
Q. Methodological Answer :
- Radioligand Binding Assays : Use [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin 5-HT1A receptors. Incubate with HEK-293 cells expressing cloned human receptors; calculate IC₅₀ values via nonlinear regression .
- Functional cAMP Assays : Measure Gi/o-coupled receptor activity in CHO-K1 cells using a luminescent cAMP detection kit .
Advanced: How to resolve contradictions in reported biological activity data for piperazine-containing analogs?
Q. Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., buffer pH, ion concentrations) and compound stability (HPLC purity >95%) to exclude false positives/negatives .
- Orthogonal Assays : Cross-validate receptor affinity using both radioligand binding and β-arrestin recruitment assays .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Advanced: What computational methods predict the compound's binding to histamine H1/H4 receptors?
Q. Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with H1/H4 active sites (e.g., Asp³‧⁵⁰ in H1 for ionic bonding with piperazine) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit lipid bilayers (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .
Advanced: How to design SAR studies focusing on the furan-2-yl moiety?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute furan with thiophene or pyrrole rings to evaluate electronic effects on receptor binding .
- Pharmacological Profiling : Test analogs in functional assays (e.g., calcium flux for GPCR activity) and measure logP values to correlate lipophilicity with potency .
Advanced: What in vivo models assess pharmacokinetics and blood-brain barrier (BBB) penetration?
Q. Methodological Answer :
- Rodent Models : Administer compound intravenously (1–5 mg/kg) to Sprague-Dawley rats; collect plasma/brain homogenates at timed intervals for LC-MS/MS quantification .
- BBB Permeability : Calculate brain/plasma ratio (Kp) and use in situ perfusion to measure unbound fraction (fu,brain) .
Advanced: How to address solubility challenges in aqueous solutions for in vivo studies?
Q. Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline to achieve ≥1 mg/mL solubility .
- Salt Formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether; confirm crystallinity by PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
